
1,1'-(Thiodiethylidene)ferrocene
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Description
1,1'-(Thiodiethylidene)ferrocene is a disubstituted ferrocene derivative featuring a thioether (-S-) bridge connecting ethylidene groups at the 1,1' positions of the ferrocene core.
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1,1'-(Thiodiethylidene)ferrocene and related disubstituted ferrocene derivatives:
Structural and Electronic Comparisons
- Electron-Donating Effects: Thioether substituents in this compound are weaker electron donors compared to phosphine groups (e.g., in dppf).
- Steric Considerations : The ethylidene-thioether bridge introduces moderate steric bulk, contrasting with the high steric demand of diphenylphosphine groups in dppf, which enhance selectivity in metal-catalyzed reactions .
- Redox Behavior: All disubstituted ferrocenes exhibit reversible ferrocene/ferrocenium redox couples. However, electron-withdrawing substituents (e.g., ester groups in poly(ferrocenylsilane)s) shift redox potentials to higher values compared to electron-donating thioether or phosphine groups .
Properties
CAS No. |
33269-57-7 |
---|---|
Molecular Formula |
C14H16FeS |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
2-[1-(1-cyclopenta-1,4-dien-1-ylethylsulfanyl)ethyl]cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C14H16S.Fe/c1-11(13-7-3-4-8-13)15-12(2)14-9-5-6-10-14;/h3-12H,1-2H3;/q-2;+2 |
InChI Key |
BAWCBYSSERFTKX-UHFFFAOYSA-N |
SMILES |
CC(C1=C[CH-]C=C1)SC(C)C2=C[CH-]C=C2.[Fe+2] |
Canonical SMILES |
CC(C1=C[CH-]C=C1)SC(C)C2=C[CH-]C=C2.[Fe+2] |
Synonyms |
1,1-diethyl-alpha,alpha'-thiobiscyclopentadienyliron EX 10-478 EX-10-478 MDL 80,478 MDL-80478 |
Origin of Product |
United States |
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